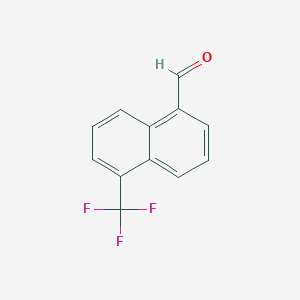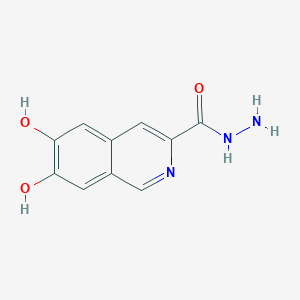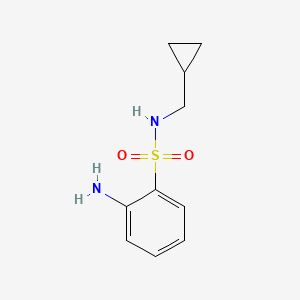
4-(4-Fluoronaphthalen-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoronaphthalen-1-yl)pyridine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom attached to a naphthalene ring, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoronaphthalen-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromonaphthalene and 4-pyridylboronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 4-bromonaphthalene reacts with 4-pyridylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-Fluoronaphthalen-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding naphthoquinone derivatives.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of tetrahydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products
Substitution Reactions: Formation of substituted naphthalene derivatives.
Oxidation Reactions: Formation of naphthoquinone derivatives.
Reduction Reactions: Formation of tetrahydropyridine derivatives.
科学的研究の応用
4-(4-Fluoronaphthalen-1-yl)pyridine has diverse applications in scientific research, including:
作用機序
The mechanism of action of 4-(4-Fluoronaphthalen-1-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-(1-Fluoronaphthalen-2-yl)pyridine
- 4-(2-Fluoronaphthalen-1-yl)pyridine
- 4-(3-Fluoronaphthalen-1-yl)pyridine
Uniqueness
4-(4-Fluoronaphthalen-1-yl)pyridine is unique due to the specific position of the fluorine atom on the naphthalene ring, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 4-position enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable compound in various research applications .
特性
分子式 |
C15H10FN |
|---|---|
分子量 |
223.24 g/mol |
IUPAC名 |
4-(4-fluoronaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C15H10FN/c16-15-6-5-12(11-7-9-17-10-8-11)13-3-1-2-4-14(13)15/h1-10H |
InChIキー |
XREJJDDDKRGJLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



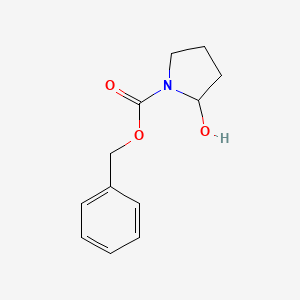
![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)
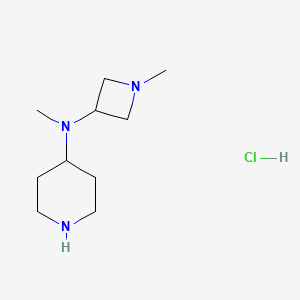

![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)

![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)

